molecular formula C21H29N5O4S B6530733 4-butoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946224-99-3

4-butoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6530733
CAS RN: 946224-99-3
M. Wt: 447.6 g/mol
InChI Key: ADBMBHDZISKHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide, also known as Pyrimidine-4-sulfonamide, is a synthetic molecule that has been used in a variety of scientific and medical research applications. It is a member of the pyrimidine-sulfonamide family, which is a group of compounds that are known for their ability to interact with proteins and other biologically important molecules. Pyrimidine-4-sulfonamide has been used in a variety of research applications, including drug development, biochemistry, and physiology.

Scientific Research Applications

4-butoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide-sulfonamide has been used in a variety of scientific research applications. It has been used in drug development to study the effects of various compounds on the human body. It has also been used in biochemistry to study the interaction between proteins and other molecules. In addition, it has been used in physiology to study the effects of various compounds on the nervous system.

Advantages and Limitations for Lab Experiments

4-butoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide-sulfonamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Furthermore, it is relatively stable and can be stored for long periods of time. On the other hand, the molecule is relatively small and can be difficult to detect in certain experiments.

Future Directions

There are a number of potential future directions for pyrimidine-4-sulfonamide. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to explore the potential therapeutic applications of this molecule. Additionally, further research could be done to explore the potential of using this molecule in drug development. Finally, further research could be done to explore the potential of using this molecule in other scientific research applications.

Synthesis Methods

4-butoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide-sulfonamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-butoxybenzamide and 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl chloride in the presence of a base such as triethylamine. This reaction produces the desired product, this compound, in a yield of approximately 80%. Other methods of synthesis include the reaction of ethyl 4-butoxybenzoate with 4-(pyrimidin-2-yl)piperazine-1-sulfonyl chloride, and the reaction of 4-butoxybenzaldehyde with 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl chloride.

properties

IUPAC Name

4-butoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-2-3-16-30-19-7-5-18(6-8-19)20(27)22-11-17-31(28,29)26-14-12-25(13-15-26)21-23-9-4-10-24-21/h4-10H,2-3,11-17H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBMBHDZISKHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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